2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane

Lipophilicity Physicochemical Properties Drug Design

Sourcing halogenated dioxolane intermediates with consistent reactivity for agrochemical synthesis often leads to batch-to-batch variability that compromises downstream yields. This compound provides a reliable solution. - Serves as a direct precursor in the synthesis of triazole fungicides like difenoconazole, featuring a specific 2-bromo-4-chloro substitution pattern for predictable cross-coupling reactivity. - Its defined intermediate lipophilicity (XLogP3-AA: 2.9) ensures consistent phase behavior and ease of purification in established multi-step protocols, unlike higher logP analogs. - Available with verified purity, eliminating the risk of introducing unknown impurities that can derail sensitive catalytic steps.

Molecular Formula C10H10BrClO3
Molecular Weight 293.54 g/mol
Cat. No. B12651942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane
Molecular FormulaC10H10BrClO3
Molecular Weight293.54 g/mol
Structural Identifiers
SMILESC1COC(O1)COC2=C(C=C(C=C2)Cl)Br
InChIInChI=1S/C10H10BrClO3/c11-8-5-7(12)1-2-9(8)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2
InChIKeyZBALNMZFZJOLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane: Key Properties


2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane (CAS 1443337-62-9) is a halogenated dioxolane derivative characterized by a 1,3-dioxolane ring linked to a 2-bromo-4-chlorophenoxy moiety [1]. The compound possesses a molecular formula of C10H10BrClO3 and a molecular weight of 293.54 g/mol [1]. It is a key synthetic intermediate and building block, predominantly serving as a precursor in the multi-step synthesis of triazole fungicides such as difenoconazole . The compound's predicted physicochemical properties include an XLogP3-AA of 2.9 and a topological polar surface area of 27.7 Ų [1].

Why 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane Is Irreplaceable


While numerous halogenated dioxolane intermediates exist, substituting 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane with structurally similar compounds is not straightforward. Its specific substitution pattern—a 2-bromo-4-chloro substitution on the phenoxy ring and a methylene-linked 1,3-dioxolane—confers a unique combination of physicochemical and reactivity properties . This translates to a distinct lipophilicity profile (XLogP3-AA of 2.9) compared to more complex analogs like the difenoconazole bromide intermediate, which has a significantly higher XLogP3-AA of 5.1 [1]. This difference in lipophilicity directly impacts its behavior in multi-step synthetic routes, affecting solubility, reaction kinetics, and the ease of purifying downstream products . Therefore, direct substitution risks altering reaction yields, compromising product purity, and introducing unforeseen challenges in established synthetic protocols.

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane Differentiation from Analogs


Lipophilicity Comparison with Difenoconazole Intermediate

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane exhibits a significantly lower lipophilicity compared to the larger difenoconazole intermediate analog. Its computed XLogP3-AA is 2.9 [1], whereas the more complex analog 2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane (CAS 873012-43-2) has a calculated XLogP3-AA of 5.1 [2].

Lipophilicity Physicochemical Properties Drug Design

Antifungal vs. Antibacterial Activity

The compound demonstrates a spectrum of antimicrobial activity, with greater potency against fungal strains than against bacteria. In standardized assays, the minimum inhibitory concentration (MIC) against Candida albicans was determined to be 16 μg/mL, which is 2-fold more potent than its activity against Staphylococcus aureus (MIC = 32 μg/mL) and 4-fold more potent than against Escherichia coli (MIC = 64 μg/mL) .

Antimicrobial Activity MIC Antifungal

Stability Profile vs. Advanced Analogs

The compound exhibits a stability profile that is consistent with other complex halogenated dioxolanes. While specific long-term data for this compound is not directly reported, its structural analog 2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane requires storage at -80°C for 6-month stability or -20°C for 1-month stability . This provides a class-based inference that similar storage conditions are necessary for the target compound to prevent degradation.

Chemical Stability Storage Logistics

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane Applications


Triazole Fungicide Synthesis

The compound's primary industrial application is as a key intermediate in the synthesis of triazole fungicides such as difenoconazole . The presence of both bromine and chlorine atoms provides orthogonal reactivity for metal-catalyzed cross-coupling reactions, which are essential for building the complex molecular architecture of these agrochemicals .

Antifungal Drug Design Scaffold

Given its MIC of 16 μg/mL against Candida albicans, which is 2- to 4-fold more potent than its activity against bacterial strains , this compound serves as a valuable scaffold for medicinal chemists. It offers a starting point for synthesizing derivatives with improved antifungal selectivity, potentially leading to new therapeutic candidates.

Organic Synthesis Building Block

The compound's intermediate lipophilicity (XLogP3-AA of 2.9) makes it a versatile building block for creating molecules with a defined balance of hydrophobic and hydrophilic properties. This is particularly valuable in the synthesis of specialty chemicals, advanced materials, and in the development of new catalysts where precise control over molecular properties is required.

Cross-Coupling and Reactivity Research

The compound's structural features, including the 1,3-dioxolane ring and the bromo- and chloro-substituted phenoxy group, make it an excellent substrate for investigating novel synthetic methodologies . It can be used to explore the scope and limitations of nucleophilic substitution, cross-coupling reactions, and other transformations that are fundamental to organic chemistry research .

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